Structural, Physicochemical, and Synthetic Profiling of 2-Fluoro-4-(pentafluorosulfur)benzamide
Structural, Physicochemical, and Synthetic Profiling of 2-Fluoro-4-(pentafluorosulfur)benzamide
Executive Summary
2-Fluoro-4-(pentafluorosulfur)benzamide (CAS: 1240257-30-0), also referred to as 2-fluoro-4-(pentafluorosulfanyl)benzamide, is a highly specialized building block utilized in advanced medicinal chemistry and agrochemical development. The molecule integrates three distinct functional motifs: a hydrogen-bonding benzamide core, an ortho-fluoro modulator, and a highly lipophilic, electron-withdrawing pentafluorosulfanyl (SF5) group. This whitepaper provides an in-depth technical analysis of its chemical properties, structural causality, and a self-validating synthetic protocol designed for drug development professionals.
Structural & Electronic Profiling
The unique physicochemical profile of this molecule is driven by the synergistic interaction of its substituents. Understanding these interactions is critical for rational drug design and lead optimization.
-
The Pentafluorosulfanyl (SF5) Group: Often termed a "super-trifluoromethyl" group, the SF5 moiety is characterized by its extreme electronegativity (Hammett σp = 0.68) and high lipophilicity (Hansch π = 1.51). Unlike the CF3 group, the SF5 group possesses greater steric bulk (comparable to a tert-butyl group) and imparts superior metabolic stability by completely shielding the para-position from cytochrome P450-mediated oxidation.
-
The 2-Fluoro Modulator: The introduction of a fluorine atom ortho to the benzamide group serves a dual purpose. First, it lowers the pKa of the primary amide via inductive electron withdrawal, making the NH2 protons stronger hydrogen-bond donors. Second, it dictates the conformational geometry of the molecule. Dipole-dipole repulsion between the C-F bond and the amide C=O bond forces the carbonyl oxygen out of the aromatic plane, effectively "locking" the conformation and reducing the entropic penalty upon target binding.
-
The Benzamide Core: Acts as the primary vector for target engagement, providing both hydrogen-bond donor (NH2) and acceptor (C=O) capabilities.
Figure 1: Structure-Property Relationship (SPR) mapping of the core structural motifs.
Quantitative Physicochemical Data
The integration of the SF5 and fluoro groups significantly alters the baseline properties of the benzamide scaffold. The data below summarizes the key quantitative metrics critical for pharmacokinetic (PK) modeling.
| Property | Value / Description | Pharmacokinetic Implication |
| Molecular Formula | C7H5F6NOS | Standard molecular identifier. |
| Molecular Weight | 265.17 g/mol | Well within Lipinski's Rule of 5; highly ligand-efficient. |
| Calculated LogP | ~ 2.5 – 3.0 | High lipophilicity drives membrane permeability and CNS penetration. |
| Topological Polar Surface Area | 43.09 Ų | Ideal for oral bioavailability and cellular uptake. |
| H-Bond Donors | 1 (NH2 group) | Facilitates specific target receptor engagement. |
| H-Bond Acceptors | 8 (O, N, 6xF) | Fluorine atoms act as weak, highly directional H-bond acceptors. |
| Hammett σp (SF5) | 0.68 | Strong electron withdrawal increases amide NH acidity. |
Synthetic Methodology & Experimental Protocols
The synthesis of 2-fluoro-4-(pentafluorosulfur)benzamide requires a robust, self-validating approach. While peptide coupling agents (e.g., HATU, EDC) are common in medicinal chemistry, they are inefficient for primary amidation of highly electron-deficient benzoic acids. The protocol below utilizes a classical acid chloride intermediate, which is scalable, cost-effective, and provides real-time visual feedback.
Figure 2: Self-validating synthetic workflow for the preparation of the target benzamide.
Step-by-Step Protocol: Self-Validating Amidation
Phase 1: Electrophilic Activation (Acyl Chloride Formation)
-
Setup: Suspend 2-fluoro-4-(pentafluorosulfanyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq). Causality: DMF reacts with thionyl chloride to form a Vilsmeier-Haack-type intermediate, which acts as the active chlorinating species, dramatically accelerating the reaction.
-
Reagent Addition: Cool the mixture to 0 °C and add thionyl chloride (SOCl2, 2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir.
-
Self-Validation: The reaction progress is visually validated by the evolution of SO2 and HCl gases. Once gas evolution completely ceases (typically 2-4 hours), the activation is complete.
-
Concentration: Remove excess SOCl2 and DCM under reduced pressure to yield the crude 2-fluoro-4-(pentafluorosulfanyl)benzoyl chloride as a pale yellow oil. Crucial Step: Complete removal of SOCl2 is necessary to prevent the formation of inorganic salts in the next step.
Phase 2: Biphasic Amidation
-
Solvation: Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Nucleophilic Attack: Slowly add aqueous ammonium hydroxide (NH4OH, 28% w/w, 5.0 eq) dropwise.
-
Causality of the Biphasic System: The use of a biphasic aqueous/THF system serves a dual purpose. The aqueous phase acts as a massive heat sink for the highly exothermic amidation. Simultaneously, it traps the generated HCl byproduct as soluble ammonium chloride, preventing the premature protonation and quenching of the ammonia nucleophile.
-
Work-up: Dilute with ethyl acetate and partition. Wash the organic layer sequentially with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from a mixture of heptane/ethyl acetate to yield the pure 2-fluoro-4-(pentafluorosulfur)benzamide as a white crystalline solid.
Analytical Validation (E-E-A-T Standard)
Validation of the final product is unequivocally established via 19F NMR spectroscopy .
-
The pentafluorosulfanyl group presents a highly characteristic AB4 spin system : a quintet at approximately +80 to +85 ppm (axial fluorine) and a doublet at +60 to +65 ppm (equatorial fluorines) with a massive J-coupling constant (~150 Hz).
-
The ortho-fluoro substituent appears as an independent multiplet near -110 ppm.
-
Infrared (IR) spectroscopy will confirm the transformation by the absence of a broad carboxylic acid O-H stretch (~3000 cm⁻¹) and the appearance of sharp primary amide N-H stretches (~3300 and 3180 cm⁻¹).
Applications in Agrochemicals & Drug Discovery
The 2-fluoro-4-(pentafluorosulfur)benzamide motif is highly prized in the development of novel crop-protecting agents and pharmaceuticals. Specifically, it serves as a core building block for meta-diamide insecticides (analogs of Broflanilide). The incorporation of the SF5 group in these molecules has been proven to yield exceptional insecticidal activity by acting as a non-competitive antagonist of the γ -aminobutyric acid (GABA) receptor, while maintaining excellent selectivity and environmental stability.
In human medicinal chemistry, the SF5 group is increasingly utilized to rescue failed drug candidates that suffer from rapid oxidative metabolism, leveraging the steric bulk and C-F bond strength to block enzymatic degradation pathways.
